molecular formula C9H19N B1355137 N-Ethylcycloheptanamine CAS No. 45806-60-8

N-Ethylcycloheptanamine

Cat. No. B1355137
CAS RN: 45806-60-8
M. Wt: 141.25 g/mol
InChI Key: VFPQRGMSTSEZFW-UHFFFAOYSA-N
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Description

N-Ethylcycloheptanamine is an organic compound with the molecular formula C9H19N . It is a solid substance .


Molecular Structure Analysis

The molecular structure of N-Ethylcycloheptanamine consists of a cycloheptane ring with an ethylamine (C2H5NH2) group attached . The empirical formula is C9H19N . The SMILES string representation is CCNC1CCCCCC1 .


Physical And Chemical Properties Analysis

N-Ethylcycloheptanamine is a solid substance . Its molecular weight is 141.25 . The InChI key is VFPQRGMSTSEZFW-UHFFFAOYSA-N .

Scientific Research Applications

1. Psychoactive Substances and Research Chemicals

N-Ethylcycloheptanamine, as part of the arylcyclohexylamine class, has been identified in psychoactive substances advertised as "research chemicals." These substances, such as methoxetamine, 3-methoxyeticyclidine, and N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, have drawn attention due to their perceived ketamine-like dissociative effects and potential antagonism of the N-methyl-D-aspartate (NMDA) receptor. Such compounds are part of ongoing studies to understand their properties and impacts (De Paoli et al., 2013; Wallach et al., 2016).

2. Analytical Characterization

Research involving N-Ethylcycloheptanamine often focuses on analytical methods for identification and quantification in various matrices, such as biological fluids. Techniques include liquid chromatography, gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methodologies aid in the detection and analysis of N-Ethylcycloheptanamine and related compounds in contexts like forensic toxicology (De Paoli et al., 2013; Theofel et al., 2018).

Safety And Hazards

N-Ethylcycloheptanamine is classified as a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-ethylcycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPQRGMSTSEZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518735
Record name N-Ethylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylcycloheptanamine

CAS RN

45806-60-8
Record name N-Ethylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (3.78 g) was gradually added with ice bath cooling to a methanol (600 ml) solution of N-ethylidenecycloheptylamine (41.7 g) and agitated at 10° C. for 3 hours. Thereafter, the solvent was distilled off, followed by extraction with methylene chloride. Then, the extract was dried over anhydrous magnesium sulfate. Methylene chloride was distilled off and the obtained oil was distilled under reduced pressure to obtain N-ethylcycloheptylamine (35.96 g). b.p. 110°-113° C./26.6 mbar.
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
N-ethylidenecycloheptylamine
Quantity
41.7 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Louka, M Kidonakis, I Saridakis… - European Journal of …, 2020 - Wiley Online Library
Diethylsilane (Et 2 SiH 2 ), a simple and readily available dihydrosilane, that exhibits superior reactivity, as compared to monohydrosilanes, in a series of reductive transformations …

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